![molecular formula C8H9NO2 B13332904 (R)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13332904.png)
(R)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol is a heterocyclic compound that features a fused pyran and pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-pyridinecarboxaldehyde with dihydropyran in the presence of a base catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of ®-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: ®-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: Reduction of this compound can lead to the formation of dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted pyridine derivatives.
科学研究应用
®-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in organic reactions.
作用机制
The mechanism of action of ®-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Pyrano[3,4-c]pyrroles: These compounds share a similar fused ring system but differ in the position and nature of the heteroatoms.
Dihydropyrano[2,3-c]pyrazoles: These compounds have a similar pyran ring but are fused with a pyrazole ring instead of pyridine.
Uniqueness: ®-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol is unique due to its specific ring fusion and stereochemistry, which confer distinct chemical and biological properties
属性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC 名称 |
(4R)-3,4-dihydro-2H-pyrano[2,3-c]pyridin-4-ol |
InChI |
InChI=1S/C8H9NO2/c10-7-2-4-11-8-5-9-3-1-6(7)8/h1,3,5,7,10H,2,4H2/t7-/m1/s1 |
InChI 键 |
YLPNAMCFMLCZDJ-SSDOTTSWSA-N |
手性 SMILES |
C1COC2=C([C@@H]1O)C=CN=C2 |
规范 SMILES |
C1COC2=C(C1O)C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


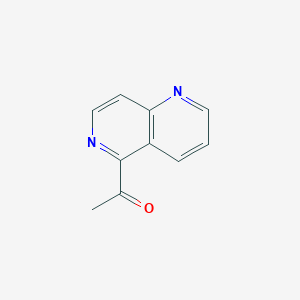
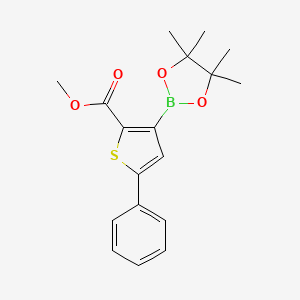

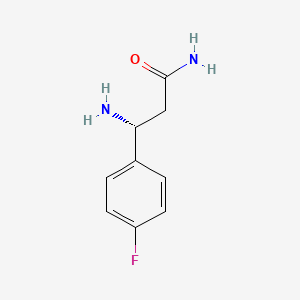
![Rel-ethyl (1R,3r,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13332847.png)
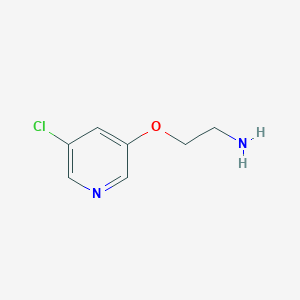
![(3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13332855.png)

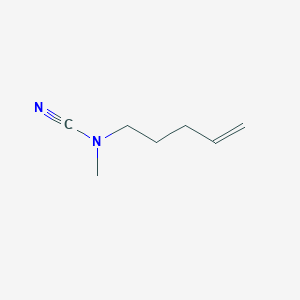

![3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13332882.png)



